molecular formula C4H7NO5 B8814793 3-Hydroxyaspartic acid CAS No. 81601-40-3

3-Hydroxyaspartic acid

Cat. No.: B8814793
CAS No.: 81601-40-3
M. Wt: 149.10 g/mol
InChI Key: YYLQUHNPNCGKJQ-PIKHSQJKSA-N
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Description

This compound contains two chiral centers, allowing it to exist in four stereoisomers, forming two pairs of enantiomers . It is found in various biological systems and plays a role in several biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Hydroxyaspartic Acid can be synthesized through the hydroxylation of aspartic acid. This process involves the use of aspartyl beta-hydroxylating enzymes or hydroxylating domains within non-ribosomal peptide synthetases . These enzymes display sequence homology to known non-heme iron (II), alpha-ketoglutarate-dependent dioxygenases.

Industrial Production Methods: Industrial production of Beta-Hydroxyaspartic Acid typically involves microbial fermentation processes. Extremophiles, such as Halomonas species, have been found to produce lipid siderophores containing Beta-Hydroxyaspartic Acid . These microorganisms are cultivated under controlled conditions to optimize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions: Beta-Hydroxyaspartic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxyl groups can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products:

    Oxidation: Formation of keto or aldehyde derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Beta-Hydroxyaspartic Acid has several scientific research applications:

Comparison with Similar Compounds

    Aspartic Acid: The parent compound of Beta-Hydroxyaspartic Acid.

    Threonine: Another amino acid with a hydroxyl group.

    Serine: Similar to threonine, but with a different side chain structure.

Uniqueness: Beta-Hydroxyaspartic Acid is unique due to its dual chiral centers and its role in siderophores and vitamin K-dependent proteins. Unlike aspartic acid, which lacks the hydroxyl group, Beta-Hydroxyaspartic Acid has enhanced binding properties and participates in more complex biochemical processes .

Properties

CAS No.

81601-40-3

Molecular Formula

C4H7NO5

Molecular Weight

149.10 g/mol

IUPAC Name

(2S)-2-amino-3-hydroxybutanedioic acid

InChI

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2?/m0/s1

InChI Key

YYLQUHNPNCGKJQ-PIKHSQJKSA-N

SMILES

C(C(C(=O)O)O)(C(=O)O)N

Isomeric SMILES

[C@H](C(C(=O)O)O)(C(=O)O)N

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Hydroxyaspartic acid
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